
6-Chloro-2-oxoindoline-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the empirical formula C8H5Cl2NO3S and a molecular weight of 266.10 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is Clc1cc2NC(=O)Cc2cc1S(Cl)(=O)=O . The InChI string is 1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Sulfonyl chlorides, including compounds structurally similar to 6-Chloro-2-oxoindoline-5-sulfonyl chloride, are widely used as reagents in organic synthesis. They participate in various chemical reactions, such as sulfonation and chlorination, contributing to the synthesis of complex organic molecules. For example, trifluoromethanesulfonyl chloride has been used in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, highlighting the versatility of sulfonyl chlorides in facilitating diverse bond formations and chemical transformations (Chachignon, Guyon, & Cahard, 2017).
Environmental Science
Chloride ions, by extension, research on chlorinated compounds, play a significant role in environmental chemistry, particularly in the context of water treatment and pollution. Studies have explored the impact of chloride ions on advanced oxidation processes (AOPs), which are crucial for the degradation of organic pollutants in water. These insights could be relevant for the environmental applications of chlorinated compounds like this compound (Oyekunle, Cai, Gendy, & Chen, 2021).
Medicinal Chemistry and Pharmacology
Sulfonamides and sulfonyl chlorides are key structural motifs in many pharmacologically active compounds, underscoring their importance in drug discovery and development. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research on sulfonamides, for instance, highlights their potential as antitumor agents, indicating the broader applicability of sulfonyl-containing compounds in medicinal chemistry (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFKEZJREGYOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923231-83-8 |
Source


|
| Record name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



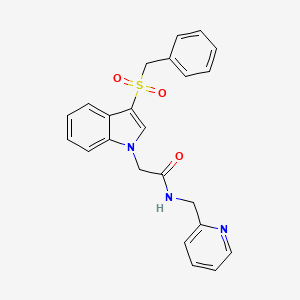


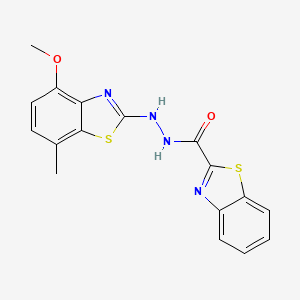
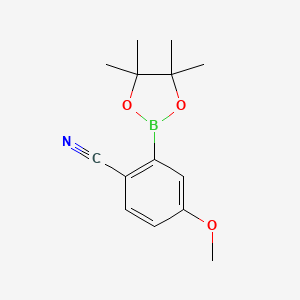
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)
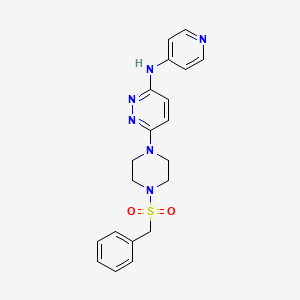
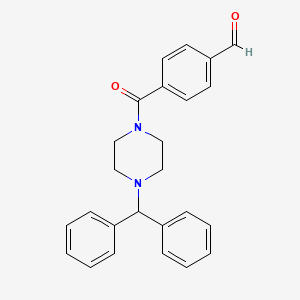
![2-[(2-Chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2566832.png)
![3-(2-Bromophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one;hydrochloride](/img/structure/B2566834.png)